molecular formula C12H17NO2 B11945417 Butyl 2-methylphenylcarbamate

Butyl 2-methylphenylcarbamate

Cat. No.: B11945417
M. Wt: 207.27 g/mol
InChI Key: VCJFPEAPINEXTK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Butyl 2-methylphenylcarbamate is an organic compound belonging to the class of carbamates. Carbamates are characterized by the presence of a carbamate group, which is a functional group derived from carbamic acid. This compound is used in various applications, including as intermediates in the synthesis of pharmaceuticals and pesticides, as well as in the modification of polymers to alter their properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of butyl 2-methylphenylcarbamate can be achieved through several methods. One common approach involves the reaction of substituted phenols with N-substituted carbamoyl chlorides, which can be formed in situ. This method offers an economical and efficient route to many compounds of interest . Another method involves the use of carbonylimidazolide in water with a nucleophile, providing an efficient and general method for the preparation of carbamates without an inert atmosphere .

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using similar methods as described above. The use of Si(OMe)4 as a nonmetallic regenerable reagent and DBU as a CO2 capture agent and catalyst enables the direct conversion of low-concentration CO2 into carbamates. This reaction system does not require the addition of metal complex catalysts or metal salt additives and works with exhaust gas containing impurities .

Chemical Reactions Analysis

Types of Reactions

Butyl 2-methylphenylcarbamate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can convert the carbamate group into amines or other reduced forms.

    Substitution: Nucleophilic substitution reactions are common, where the carbamate group can be replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Such as hydrogen peroxide or potassium permanganate.

    Reducing agents: Such as lithium aluminum hydride or sodium borohydride.

    Nucleophiles: Such as amines or alcohols.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized carbamates, while reduction may produce amines .

Scientific Research Applications

Butyl 2-methylphenylcarbamate is utilized in various scientific research applications, including:

    Chemistry: As intermediates in organic synthesis and the preparation of complex molecules.

    Biology: In the study of enzyme inhibition and protein modification.

    Medicine: As intermediates in the synthesis of pharmaceuticals, particularly in the preparation of anti-cancer drug intermediates.

    Industry: In the modification of polymers to alter their properties and enhance performance.

Mechanism of Action

The mechanism of action of butyl 2-methylphenylcarbamate involves its interaction with specific molecular targets. The carbamate group can act as a protecting group for amines, which can be installed and removed under relatively mild conditions. This property makes it useful in peptide synthesis and other applications where selective protection and deprotection of functional groups are required .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to butyl 2-methylphenylcarbamate include:

  • Methyl carbamate
  • Ethyl carbamate
  • Phenyl carbamate

Uniqueness

This compound is unique due to its specific structure, which imparts steric bulk to the molecule. This structural feature influences the reactivity and selectivity of the compound in chemical reactions, making it versatile in various synthetic applications.

Properties

Molecular Formula

C12H17NO2

Molecular Weight

207.27 g/mol

IUPAC Name

butyl N-(2-methylphenyl)carbamate

InChI

InChI=1S/C12H17NO2/c1-3-4-9-15-12(14)13-11-8-6-5-7-10(11)2/h5-8H,3-4,9H2,1-2H3,(H,13,14)

InChI Key

VCJFPEAPINEXTK-UHFFFAOYSA-N

Canonical SMILES

CCCCOC(=O)NC1=CC=CC=C1C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.